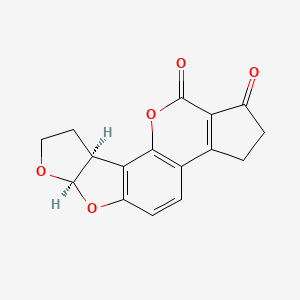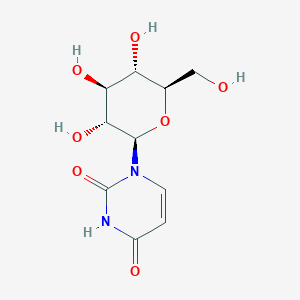
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is a chemical compound with a molecular formula of C17H28N2O4 It is known for its unique structure, which includes a phenethyl group, a dimethylcarbamate group, and a hydroxy-isopropylamino-propoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid.
Formation of the Carbamate Group: The intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand, binding to receptors on the surface of cells and modulating their activity. This can lead to various physiological effects, such as changes in cell signaling pathways and alterations in cellular function .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone oxime: Another compound with a similar structure.
Uniqueness
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
| 788763-21-3 | |
Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H28N2O4/c1-13(2)18-11-15(20)12-23-16-7-5-14(6-8-16)9-10-22-17(21)19(3)4/h5-8,13,15,18,20H,9-12H2,1-4H3 |
InChI Key |
LSLUUTRTJBCSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







